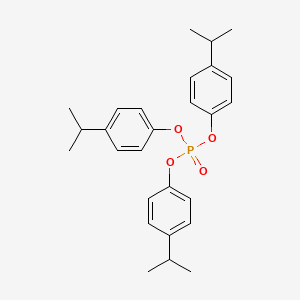

Tris(4-isopropylphenyl) phosphate

Description

Contextualization of Organophosphate Esters in Environmental Science and Research

Organophosphate esters (OPEs) are a class of synthetic chemical compounds derived from phosphoric acid. nih.gov They are widely used in a variety of commercial and industrial products, primarily serving as flame retardants and plasticizers. researchgate.netmdpi.com The extensive use of OPEs stems in part from the regulatory phase-out of polybrominated diphenyl ethers (PBDEs), which were previously common flame retardants. researchgate.net This shift has led to a significant increase in the global production and application of OPEs. researchgate.net

From an environmental science perspective, OPEs are of considerable interest because they are not chemically bound to the polymer matrices of the products they are in. This means they can be released into the environment through processes like volatilization, leaching, and abrasion. tandfonline.com Consequently, OPEs have become ubiquitous contaminants, frequently detected in various environmental compartments including water sources, sediment, soil, air, and indoor dust. nih.govmdpi.com Their presence is not limited to industrial or urban areas; some OPEs undergo long-range atmospheric transport, leading to their detection in remote polar regions. researchgate.net

The growing concern over these contaminants has spurred a wave of research focused on their occurrence, fate, and potential impacts on the environment and human health. nih.govbohrium.com Scientists are investigating the pathways through which these chemicals enter the environment, with sources ranging from industrial operations and wastewater treatment plants to consumer products in homes and offices. nih.govmdpi.com Research efforts are also directed at developing advanced remediation technologies, such as adsorption and degradation, to remove OPEs from contaminated water sources. nih.govbohrium.com

Historical Trajectory of Academic Inquiry on Tris(4-isopropylphenyl) Phosphate (B84403) and Related Isomers

Academic and regulatory inquiry into Tris(4-isopropylphenyl) phosphate and its related isomers, often grouped under the general term isopropylated triphenyl phosphates (IPTPP), has evolved with the increasing use of these compounds as replacements for PBDEs since the mid-2000s. researchgate.netnih.gov While the compound itself has been in use for longer, significant environmental research gained momentum in the 21st century.

Early data points include a 1992 biodegradation test in Japan which indicated that Tris(isopropylphenyl)phosphate showed 0% degradation over four weeks, suggesting a high degree of persistence. nih.gov However, more focused risk assessments by environmental bodies became prominent later. For instance, the UK Environment Agency published a detailed environmental risk evaluation report in 2009 for isopropylated triphenyl phosphate, covering various isomers and commercial mixtures. service.gov.uk

In the United States, the significance of these compounds is highlighted by their inclusion in commercial flame retardant mixtures like Firemaster® 550, which has been used in polyurethane foam for furniture and baby products. wa.gov Data from the U.S. Environmental Protection Agency (EPA) shows a fluctuating but significant production volume, with 15 million pounds reported in 2011 and 6 million pounds in 2015. wa.gov This usage led to increased scrutiny, culminating in the EPA listing IPTPP as a "persistent, bioaccumulative and toxic" (PBT) substance under the Toxic Substances Control Act (TSCA) in 2017. wa.gov This designation mandates regulatory action to reduce exposure without the need for a full risk evaluation, signaling a high level of concern based on available data. wa.gov

Isomeric Complexity and Nomenclature in Research Studies

A significant challenge in the study of this compound is the immense isomeric complexity of the commercial products in which it is found. publisso.de The term "isopropylated triphenyl phosphate" (IPTPP) does not refer to a single, discrete chemical but rather to a complex mixture of phosphate esters. wa.govindustrialchemicals.gov.au These mixtures are Unknown or Variable Composition, Complex Reaction Products and Biological Materials (UVCB substances). industrialchemicals.gov.au

The complexity arises from the manufacturing process, where phenol (B47542) is reacted with propylene (B89431) to create isopropylphenol, which is then reacted with phosphorus oxychloride. nih.gov This process results in a mixture of isomers with isopropyl groups attached at different positions on the phenyl rings (ortho, meta, or para). nih.govindustrialchemicals.gov.au Furthermore, the degree of substitution can vary, leading to mono-, di-, and tri-isopropylated phenyl phosphates within the same commercial formulation. industrialchemicals.gov.au These mixtures may also contain unreacted triphenyl phosphate (TPP). publisso.deindustrialchemicals.gov.au

This variability creates significant challenges for researchers in terms of analysis, identification, and consistent reporting. Different CAS numbers have been used, sometimes ambiguously. For example, CAS No. 68937-41-7 is often used for the general isomeric mixture, but has also been used to refer specifically to this compound. industrialchemicals.gov.auscbt.com Similarly, CAS No. 26967-76-0 has been associated with the tris(2-isopropylphenyl) phosphate isomer. industrialchemicals.gov.au The composition of commercial products with trade names like Reofos®, Kronitex®, and Phosflex® can vary, making it difficult to compare findings across different studies without isomer-specific analysis. publisso.de This has led to calls for more precise analytical methods and clear reporting in scientific literature to distinguish between the effects and occurrences of individual isomers versus the technical mixtures. publisso.de

| Isomer Type | Molar Mass (g/mol) |

|---|---|

| Mono-isopropylated | 368.4 |

| Di-isopropylated | 410.4 |

| Tri-isopropylated | 452.5 |

| Tetra-isopropylated | 494.6 |

Data sourced from DFG (2021). publisso.de

Significance of this compound as an Emerging Contaminant in Academic Literature

This compound, both as a specific isomer and as a component of IPTPP mixtures, is recognized in academic literature as an emerging contaminant of concern. researchgate.nettandfonline.com Its significance is rooted in its widespread use, environmental persistence, and potential for bioaccumulation. wa.gov Environmental risk assessments have identified potential risks to surface water (both fresh and marine), sediment, and soil from most of its applications. service.gov.uk

The compound is released into the environment from a wide array of products, including PVC, paints, textiles, adhesives, and lubricants. service.gov.uk Once in the environment, its chemical properties dictate its fate. With a very low vapor pressure, it is expected to exist primarily in the particulate phase in the atmosphere, allowing for removal by wet and dry deposition. nih.gov Its high estimated organic carbon-water (B12546825) partition coefficient (Koc) suggests it will be immobile in soil and adsorb strongly to suspended solids and sediment in aquatic systems. nih.gov

Research has detected various isopropylated phosphate isomers in numerous environmental samples. For example, a study of house dust (Standard Reference Material 2585) found that 4-isopropylphenyl diphenyl phosphate (4IPPDPP) was one of the most prevalent isomers, with concentrations over 200 ng/g, while this compound (T4IPPP) was not detected above the method's limit. nih.gov This highlights the importance of isomer-specific analysis in understanding environmental exposure. The EPA's classification of IPTPP as a PBT substance underscores the regulatory concern, which in turn drives further academic research into its environmental behavior and distribution. wa.gov

Structure

3D Structure

Properties

IUPAC Name |

tris(4-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVREEJNGJMLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858783 | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26967-76-0, 2502-15-0 | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-isopropylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Distribution Research

Detection and Quantification in Diverse Environmental Matrices

Aquatic Systems: Rivers, Lakes, Oceans, and Wastewater Effluents

Tris(4-isopropylphenyl) phosphate (B84403) has been detected in various aquatic environments, which are significant sinks for this compound. Its release into these systems is primarily attributed to industrial and municipal wastewater discharges, as well as runoff from areas where products containing T4iPPP are used or disposed of. service.gov.uk

Once in aquatic systems, T4iPPP is expected to adsorb to suspended solids and sediment due to its high estimated organic carbon-water (B12546825) partition coefficient (Koc). nih.gov This property suggests that while concentrations in the water column may be low, the compound can accumulate in the solid phases of these systems. Bioconcentration in aquatic organisms is considered to be low. nih.gov Hydrolysis, a potential degradation pathway, is likely to be significant only at high (pH 8-9 and above) or low pH levels, which are generally not found in the environment. service.gov.uk

Studies have shown the presence of T4iPPP in wastewater effluents, indicating that conventional treatment processes may not completely remove it. inchem.org For instance, while one study noted a reduction in triphenyl phosphate (a related compound) concentrations through wastewater treatment, complete removal was not achieved. inchem.org This incomplete removal contributes to the continuous introduction of T4iPPP into receiving water bodies like rivers and lakes. service.gov.uk The presence of T4iPPP and other isopropylated triphenyl phosphates in surface water, both fresh and marine, has been identified as a potential risk. service.gov.uk

Terrestrial Compartments: Soils and Sediments

In terrestrial environments, Tris(4-isopropylphenyl) phosphate is expected to be immobile in soil. nih.gov This is due to its high estimated Koc value, which indicates strong adsorption to soil particles. nih.gov Consequently, leaching into groundwater is not considered a significant transport pathway. Volatilization from both moist and dry soil surfaces is also not expected to be a major fate process. nih.gov

Sediments in aquatic systems act as a primary sink for T4iPPP. nih.gov Its tendency to adsorb to particulate matter leads to its deposition and accumulation in the sediment of rivers, lakes, and coastal areas. nih.govservice.gov.uk The assessment of risks associated with T4iPPP has identified potential concerns for sediment compartments in both freshwater and marine environments. service.gov.uk The primary degradation of the compound may occur, but its persistence in sediments remains a concern. service.gov.uk

Atmospheric Presence: Particulate and Gaseous Phases

Due to its low vapor pressure, this compound is expected to exist predominantly in the particulate phase in the atmosphere. nih.gov This means it attaches to airborne particles and can be transported over distances before being removed from the atmosphere through wet and dry deposition. nih.gov Direct photolysis by sunlight is not anticipated to be a significant degradation process for this compound. nih.gov

Atmospheric monitoring programs have included T4iPPP and other organophosphate flame retardants. For instance, a Norwegian monitoring program in 2022 included Tris(4-isopropylphenyl)phosphate in its list of organic contaminants of emerging concern measured in air samples. dfo.no Another study identified a related compound, tris(2,4-di-tert-butylphenyl)phosphate, as a widespread and abundant pollutant in fine particulate matter (PM2.5) in urban air. capes.gov.br This suggests that atmospheric transport is a relevant pathway for the distribution of these types of compounds. capes.gov.br

Indoor Environments: Dust and Air

Indoor environments are significant sources of human exposure to this compound due to its use in a wide array of consumer and commercial products. service.gov.ukpublisso.de It can be released from these products and accumulate in indoor air and dust. publisso.de

Sampling methods have been developed to measure the concentration of isopropylated phenyl phosphates, including T4iPPP, in workplace air. publisso.de These methods typically involve drawing air through a filter to collect the particulate-bound compound, followed by extraction and analysis. publisso.de The presence of related organophosphate esters in indoor dust has been documented, highlighting the potential for T4iPPP to be a common indoor contaminant. researchgate.net

Global and Regional Monitoring Programs and Findings

Monitoring programs worldwide have begun to include this compound and other organophosphate flame retardants to assess their environmental distribution. In Norway, a monitoring program for environmental contaminants includes T4iPPP in its analysis of air and precipitation, with samples collected from both urban and Arctic locations. dfo.no This indicates a recognition of the need to understand the long-range transport and deposition of this compound.

A European environmental risk assessment has been conducted for isopropylated triphenyl phosphate, which includes T4iPPP. service.gov.uk This assessment highlighted potential risks to surface water, sediment, and soil. service.gov.uk The regional emissions are thought to primarily come from in-service losses and waste from various applications like PVC products, paints, and textiles. service.gov.uk In China, a related compound, tris(2,4-di-tert-butylphenyl)phosphate, was found to be a widespread and abundant pollutant in the air of two distant cities, with concentrations reaching up to 851 ng/m³. capes.gov.br These findings underscore the regional and potentially global presence of these compounds.

Temporal Trends in Environmental Concentrations

Information on the specific temporal trends of this compound is limited. However, the increasing use of organophosphate flame retardants as replacements for some brominated flame retardants may lead to increasing environmental concentrations. One study on a related compound, tris(2,4-di-tert-butylphenyl) phosphate, which is a transformation product of a widely used antioxidant in plastics, suggests that the presence of such compounds in the environment could be on the rise. researchgate.net The continuous release from products in use and in waste streams suggests that environmental levels of T4iPPP may persist or increase without regulatory intervention or changes in manufacturing practices. service.gov.ukmade-in-china.com

Data Tables

Table 1: Environmental Detection of this compound and Related Compounds

| Environmental Matrix | Compound | Location/Study | Concentration Range/Finding | Reference |

| Aquatic Systems | Isopropylated triphenyl phosphates | Europe | Potential risk to surface water (fresh and marine) | service.gov.uk |

| Aquatic Systems | Triphenyl phosphate | Kanawha River, USA | 300 to 7900 ng/L downstream from a manufacturing plant | inchem.org |

| Terrestrial Systems | Isopropylated triphenyl phosphates | Europe | Potential risk to soil and sediment (fresh and marine) | service.gov.uk |

| Atmosphere | Tris(4-isopropylphenyl)phosphate | Norway | Included in monitoring of air and precipitation | dfo.no |

| Atmosphere | Tris(2,4-di-tert-butylphenyl)phosphate | China | Up to 851 ng/m³ in urban PM2.5 | capes.gov.br |

| Indoor Environments | Isopropylated phenyl phosphates | - | Method developed for determination in workplace air | publisso.de |

Isomer-Specific Distribution Patterns in Environmental Samples

This compound is a component of commercial flame retardant mixtures known as isopropylated triphenyl phosphates (IPTPP or ITPs). wa.govindustrialchemicals.gov.au These commercial formulations are not single compounds but rather complex mixtures of various isomers. wa.gov The substances are classified as UVCB (Unknown or Variable Composition, Complex Reaction Products and Biological Materials) and contain a range of constituents. industrialchemicals.gov.au The isomer profile can include mono-, di-, and tri-isopropyl substitutions on the phenyl rings, primarily at the ortho- and para-positions. industrialchemicals.gov.au Consequently, the environmental occurrence and distribution of this compound are intrinsically linked to the distribution of these related isomers. Research into the isomer-specific distribution patterns in environmental samples reveals how these mixtures partition and persist in different environmental compartments.

Detailed analysis of a standard reference material for house dust (SRM 2585) has provided specific insights into the prevalence of various isopropylated phosphate isomers in an indoor environment. nih.gov In this study, di-substituted isomers were found in significantly higher concentrations than tri-substituted ones. nih.gov For instance, 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) were among the most prevalent isomers detected. nih.gov In contrast, tris(3-isopropylphenyl) phosphate (T3IPPP) and this compound (T4IPPP) were not detected above the method detection limits in the SRM 2585 sample. nih.gov

Concentrations of Selected Isopropylated Phosphate Isomers in House Dust (SRM 2585)

| Isomer | Concentration (ng/g) |

|---|---|

| 2IPPDPP | >200 |

| 4IPPDPP | >200 |

| T3IPPP | Not Detected (MDL: 0.67 ng/g) |

| T4IPPP | Not Detected (MDL: 1.07 ng/g) |

The composition of the commercial products themselves dictates the initial ratio of isomers released into the environment. service.gov.uk For example, an analysis of the commercial product Kronitex 200 showed it was composed of triphenyl phosphate, 2-isopropylphenyl diphenyl phosphate, and 4-isopropylphenyl diphenyl phosphate, along with other di- and tri-isopropyl-substituted triphenyl phosphates. service.gov.uk Another product, Phosflex 31P, contained a higher percentage of triphenyl phosphate alongside various isomers of isopropylphenyl diphenyl phosphate and diisopropylphenyl diphenyl phosphate. service.gov.uk

Isomer Composition of Two Commercial Isopropylphenyl Diphenyl Phosphate Products

| Product | Component | Composition (%) |

|---|---|---|

| Kronitex 200 | Triphenyl phosphate | 4-6% |

| 2-isopropylphenyl diphenyl phosphate | 7-10% | |

| 4-isopropylphenyl diphenyl phosphate | 20-25% | |

| Phosflex 31P | Triphenyl phosphate | 28-30% |

| Also contains isomers of isopropylphenyl diphenyl phosphate and diisopropylphenyl diphenyl phosphate |

The physical-chemical properties of these isomer mixtures influence their environmental fate. service.gov.uk When released into aquatic environments, these substances are expected to adsorb to suspended solids and sediment due to their high estimated octanol-water partition coefficient (Koc). nih.gov Fugacity modeling indicates that when released to water, both isopropylphenyl diphenyl phosphates and tris(isopropylphenyl) phosphates are likely to partition significantly to the sediment phase. service.gov.uk This suggests that sediments near industrial or high-use areas are likely sinks for these compounds, with the specific isomer profile in the sediment reflecting the composition of the source materials and any subsequent environmental degradation or transformation processes.

Environmental Fate and Transformation Mechanisms

Degradation Pathways in Environmental Compartments

The environmental persistence of Tris(4-isopropylphenyl) phosphate (B84403) is determined by its susceptibility to breakdown through biodegradation, photolysis, and hydrolysis.

The biodegradation of Tris(4-isopropylphenyl) phosphate is a key process influencing its environmental concentration. However, studies have shown variable results depending on the experimental conditions and the microbial communities present.

The degradation of this compound under aerobic conditions shows conflicting results. A standard ready biodegradability test (Japanese MITI test) using activated sludge showed 0% of its theoretical biochemical oxygen demand (BOD) over a 4-week period, suggesting that the compound is not readily biodegradable under these specific test conditions. This result indicates that biodegradation may not be a significant fate process in some soil and water environments.

Conversely, other research on isopropylated triphenyl phosphate (IPTPP) mixtures, which contain tris(isopropylphenyl) phosphate as a major component, demonstrates significant aerobic biodegradation under different circumstances. In a study using activated sludge that had been acclimated to the substance, all three main components of the mixture, including tris(isopropylphenyl) phosphate, were found to be more than 98% degraded within seven days. This suggests that the compound can be considered inherently biodegradable, and the presence of adapted microorganisms is crucial for its breakdown.

Information on the anaerobic biodegradation of this compound is limited. However, based on data for other triaryl phosphates, it has been suggested that the degradation rate under anaerobic conditions could be similar to that under aerobic conditions. For risk assessment purposes, it has been assumed that the degradation half-life in sediment (an anaerobic environment) would be the same as in soil.

Table 1: Aerobic Biodegradation Data for Tris(isopropylphenyl) phosphate

| Test Type | Inoculum | Concentration | Duration | Result | Conclusion | Source(s) |

|---|---|---|---|---|---|---|

| Japanese MITI Test | Activated Sludge | 100 mg/L | 4 weeks | 0% of Theoretical BOD | Not readily biodegradable | |

| Acclimated Sludge Test | Acclimated Activated Sludge Mixed Liquor | Not specified | 7 days | >98% degradation | Inherently biodegradable |

The degradation of organophosphate esters like this compound is expected to proceed through a stepwise hydrolysis of the ester bonds. While specific studies identifying the metabolites of this compound are not widely available, the degradation pathway can be inferred from related compounds. The initial step is the cleavage of one of the ester linkages, resulting in the formation of a diaryl phosphate and the corresponding phenol (B47542).

For this compound, this process would yield bis(4-isopropylphenyl) phosphate and 4-isopropylphenol (B134273) . This initial hydrolysis product, the diaryl phosphate, is likely to be more stable and resistant to further hydrolysis than the parent triester compound. Subsequent hydrolysis steps would lead to the formation of monoaryl phosphates and ultimately to inorganic phosphate (orthophosphate/phosphoric acid) and additional phenol molecules. The phenolic portion of the molecule is expected to undergo mineralization. Diphenyl phosphate is a known primary metabolite of the related compound, triphenyl phosphate.

Direct photolysis is not considered a significant degradation pathway for this compound in the environment. The compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. Therefore, it is not expected to be susceptible to direct breakdown by sunlight. Information regarding other abiotic transformation routes, such as indirect photolysis or oxidation by reactive species like hydroxyl radicals in aquatic environments, is not extensively documented in the reviewed literature.

Biodegradation Processes and Microbial Catalysis

Environmental Partitioning and Transport Research

The movement and distribution of this compound in the environment are largely dictated by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.

Research indicates that this compound has a high potential to partition from water into soil and sediment. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Estimated Koc values for this compound are consistently high, ranging from 6.31 x 10⁵ L/kg to 1.2 x 10⁶ L/kg. Based on these values, this compound is expected to be immobile in soil and to strongly adsorb to suspended solids and sediment in aquatic systems.

The octanol-water partition coefficient (log Kow), another indicator of a substance's lipophilicity and tendency to associate with organic phases, has been estimated to be 6.1. This high value supports the prediction of strong partitioning to soil organic carbon and lipids in organisms.

Due to its high sorption potential, the compound's mobility in the environment is limited. Its potential to volatilize from water or moist soil surfaces is considered low, based on an estimated Henry's Law constant of 2.9 x 10⁻⁷ atm-cu m/mole. Similarly, volatilization from dry soil surfaces is not expected to be a significant process due to its very low vapor pressure.

Bioconcentration factors (BCF) measured in carp (B13450389) for constituents of isopropylated triphenyl phosphate formulations, including tris(isopropylphenyl) phosphate, have been reported in ranges from 6.9 to 43, suggesting a low potential for bioconcentration in aquatic organisms according to standard classification schemes.

Table 2: Environmental Partitioning Data for this compound

| Parameter | Value | Method | Implication | Source(s) |

|---|---|---|---|---|

| Log Octanol-Water Partition Coefficient (log Kow) | 6.1 | Estimated | High potential to partition into organic matter | |

| Organic Carbon-Water Partition Coefficient (Koc) | 1.2 x 10⁶ L/kg | Estimated (Structure Estimation) | Immobile in soil, high adsorption to sediment | |

| Organic Carbon-Water Partition Coefficient (Koc) | 6.31 x 10⁵ L/kg | Estimated (Structure Estimation) | Immobile in soil, high adsorption to sediment | |

| Organic Carbon-Water Partition Coefficient (Koc) | 14,421 L/kg | Estimated (from log Kow) | High adsorption to soil and sediment | |

| Henry's Law Constant | 2.9 x 10⁻⁷ atm-m³/mol | Estimated | Low volatilization potential from water/moist soil |

Adsorption to Suspended Solids and Sediments

The tendency of this compound to attach to solid particles in the environment is a primary determinant of its fate. This process, known as adsorption, significantly influences its concentration in water and its accumulation in sediments and soil.

Research Findings:

The potential for this compound to adsorb to soil and sediment is exceptionally high, a characteristic indicated by its soil organic carbon-water partition coefficient (Koc). chemsafetypro.com An estimated Koc value for this compound is approximately 1.2 x 10^6. nih.gov This high value suggests that the compound will strongly bind to the organic matter present in soil and sediment. nih.govecetoc.org

Consequently, when released into aquatic environments, this compound is expected to partition from the water column and adsorb to suspended solids and bottom sediments. nih.gov This strong adsorption behavior also means that in terrestrial environments, the compound is predicted to be immobile in soil. nih.gov This immobility reduces its bioavailability in the water phase but increases its persistence in solid matrices, leading to its accumulation in sediment layers. A survey conducted in Japan supports this, having detected tris(isopropylphenyl) phosphate in sediment samples.

The key physicochemical properties influencing its adsorptive behavior are summarized in the table below.

| Property | Value | Implication for Adsorption |

| Log Koc | ~6.08 | Indicates very strong and extensive adsorption to soil and sediment. |

| Water Solubility | 330 µg/L at 20°C chemicalbook.com | Low solubility contributes to its partitioning out of water and onto solid phases. |

| Log Kow (Octanol-Water Partition Coefficient) | 7.4 nih.gov | High lipophilicity suggests a strong affinity for organic matter in soils and sediments. |

Volatilization from Aqueous and Terrestrial Surfaces

Volatilization is the process by which a chemical transitions from a liquid or solid state to a vapor and enters the atmosphere. The potential for this to occur is determined by the compound's vapor pressure and its Henry's Law constant.

Research Findings:

For this compound, volatilization is not considered a significant environmental fate process. nih.gov Its low vapor pressure and low Henry's Law constant limit its ability to escape from water or soil surfaces into the air.

From Water Surfaces: The estimated Henry's Law constant for the 4-isomer is 2.9 x 10^-7 atm-m³/mol. nih.gov This low value indicates that volatilization from aqueous environments is not an important pathway. nih.gov

From Soil Surfaces: The estimated vapor pressure for the 4-isomer is 2.1 x 10^-8 mm Hg at 25°C. nih.gov This very low vapor pressure suggests that this compound is not expected to volatilize from either moist or dry soil surfaces. nih.gov The strong adsorption to soil particles further inhibits this process.

The table below presents the physical properties that govern its low volatility.

| Property | Value | Implication for Volatilization |

| Vapor Pressure | 2.1 x 10^-8 mm Hg at 25°C (for the 4-isomer) nih.gov | Extremely low, indicating a negligible tendency to enter the gas phase from a solid or liquid state. |

| Henry's Law Constant | 2.9 x 10^-7 atm-m³/mol (for the 4-isomer) nih.gov | Indicates a low propensity for the chemical to partition from water to air. |

Long-Range Atmospheric Transport Evidence

Despite low volatility, some semi-volatile organic compounds can undergo long-range atmospheric transport, often by binding to airborne particulate matter.

Research Findings:

Evidence for the long-range atmospheric transport of this compound is indirect and primarily inferred from its physical properties. Its very low vapor pressure dictates that if it is released into the atmosphere, it will exist almost exclusively in the particulate phase rather than as a gas. nih.gov

Once bound to atmospheric particles, it can be transported over significant distances by wind currents. Removal from the atmosphere occurs through wet and dry deposition (e.g., in rain, snow, or as dust). nih.gov The detection of other organophosphate flame retardants in remote locations, far from their production and use sites, supports the plausibility of this transport mechanism for compounds within this chemical class. For instance, a related compound, isopropylphenyl diphenyl phosphate, was detected in surface waters of a remote area of Eastern Lake Superior, which could suggest atmospheric deposition following long-range transport.

Leaching Potential in Soil and Groundwater Systems

Leaching is the process by which chemicals move through soil layers with percolating water, potentially contaminating groundwater. A chemical's mobility in soil is the key factor determining its leaching potential.

Research Findings:

The leaching potential for this compound is considered to be very low. nih.gov Its high soil organic carbon-water partition coefficient (Koc) of approximately 1.2 x 10^6 is the primary reason for this assessment. chemsafetypro.comnih.gov

A high Koc value signifies that the compound is strongly adsorbed to soil particles, particularly the organic carbon fraction. chemsafetypro.comecetoc.org This strong binding makes the compound immobile in the soil matrix. nih.gov As water moves through the soil profile, the compound remains attached to the soil particles and does not readily move downward. Therefore, it is not expected to be a significant threat to groundwater contamination through leaching.

| Property | Value | Implication for Leaching |

| Log Koc | ~6.08 | Indicates the compound is expected to be immobile in soil. nih.gov |

| Mobility Classification | Immobile | Chemicals with Log Koc > 4.5 are generally classified as immobile. |

Modeling and Predictive Studies of Environmental Behavior (e.g., Fugacity Models)

Predictive environmental models are essential tools for estimating the distribution and fate of chemicals in the environment. Fugacity models are a common type of model used for this purpose.

Research Findings:

Fugacity models are widely used to predict the environmental partitioning of organic chemicals like this compound. nih.govresearchgate.net These models use the physicochemical properties of a substance to estimate its distribution among various environmental compartments, such as air, water, soil, and sediment. nih.gov

The key parameters used in these models for this compound are its partition coefficients (like Koc and Kow), water solubility, and vapor pressure. epa.gov

The high Koc value (1.2 x 10^6) used in fugacity models would predict that the vast majority of this compound released to the environment will accumulate in soil and sediment. nih.gov

The low vapor pressure (2.1 x 10^-8 mm Hg) and Henry's Law constant (2.9 x 10^-7 atm-m³/mol) would lead the model to predict negligible partitioning into the atmospheric compartment. nih.gov

The low water solubility (330 µg/L) reinforces the prediction of partitioning to solid phases rather than remaining in the water column. chemicalbook.com

Studies on other organophosphate flame retardants have successfully used fugacity models to characterize their fate and removal in systems like wastewater treatment plants, demonstrating the utility of this approach. nih.govresearchgate.net For this compound, these models confirm that its dominant environmental sinks are soil and sediment due to its strong adsorptive nature and low mobility.

Ecological Dynamics and Trophic Transfer Studies

Bioaccumulation and Bioconcentration Research in Aquatic Organisms

The potential for a chemical to accumulate in an organism from the surrounding environment is a critical aspect of its ecological risk profile. For aquatic organisms, this is often evaluated through bioconcentration and bioaccumulation studies, which measure the uptake of a substance from water and diet, respectively.

The Bioconcentration Factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in an aquatic organism directly from the water. It represents the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Research data on the BCF of Tris(4-isopropylphenyl) phosphate (B84403) presents some varied findings. One set of data from the Japanese MITI test, based on the Chemical Substances Control Law (CSCL), reported BCF values for Tris(isopropylphenyl)phosphate ranging from 6.9 to 43. nih.gov According to standard classification schemes, these values suggest that the potential for bioconcentration in aquatic organisms is low. nih.gov However, a comprehensive environmental risk evaluation report from the United Kingdom indicates that experimental data on the uptake of tris(isopropylphenyl) phosphate from water are not available. service.gov.uk This highlights a potential gap or discrepancy in the existing toxicological database for this specific compound.

| Parameter | Reported Value | Source |

|---|---|---|

| Bioconcentration Factor (BCF) Range | 6.9 - 43 | Chemicals Inspection and Testing Institute, Japan nih.gov |

The trophic level of an organism describes its position in a food web. The influence of this position on the accumulation of Tris(4-isopropylphenyl) phosphate has not been extensively detailed in the scientific literature. While some organophosphate esters have been shown to accumulate in aquatic organisms, specific studies correlating the concentration of this compound with the trophic level of the organism are limited. acs.org Further research is needed to determine if this compound's concentration varies significantly between organisms at different tiers of the aquatic food chain, such as between plankton, small fish, and larger predatory fish.

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification, a specific case of trophic transfer, occurs when the concentration of a contaminant increases in successive trophic levels. This is often assessed using the Trophic Magnification Factor (TMF), where a TMF greater than 1 indicates biomagnification. acs.orgkarenkiddlab.com

Investigations into the trophic transfer and potential biomagnification of this compound in aquatic food webs are not well-documented. An environmental risk evaluation noted a lack of available data on the uptake of isopropylated triphenyl phosphates from food sources by aquatic organisms. service.gov.uk While broader studies on OPEs have detected various compounds in marine food webs and some have shown biomagnification potential, specific TMF values for this compound are not commonly reported. acs.org This represents a significant area for future research to understand the compound's behavior in complex aquatic ecosystems.

The movement of this compound through terrestrial and avian food webs is another area with limited empirical data. While direct studies measuring the compound in terrestrial predators and their prey are scarce, modeling approaches have been used to estimate accumulation potential. For instance, a UK risk assessment report calculated a BCF for earthworms based on the compound's octanol-water partition coefficient (log Kow). service.gov.uk Using a log Kow value of 6.1 for tris(isopropylphenyl) phosphate, the estimated BCF for earthworms was 15,108, although the reliability of this calculated value is noted as unknown. service.gov.uk Field studies are necessary to validate such estimations and to understand the actual transfer and magnification dynamics in terrestrial and avian food chains, from soil invertebrates to small mammals and predatory birds.

| Organism | Parameter | Estimated Value | Basis of Estimation |

|---|---|---|---|

| Earthworm | BCFearthworm | 15,108 | Calculated using Log Kow of 6.1 service.gov.uk |

Isomer-Specific Bioaccumulation and Trophic Transfer

This compound is one of many possible isomers of isopropylated triphenyl phosphates (IPPs), which exist as complex mixtures. These mixtures can contain mono-, di-, and tri-substituted isomers, with the isopropyl group at the ortho, meta, or para position on the phenyl rings. mriglobal.org

Research on IPP mixtures suggests that the degree of isopropylation can significantly influence the bioaccumulation and disposition of these compounds. In a study involving rats exposed to an IPP mixture, the concentration of isomers in tissues varied based on the degree of substitution. mriglobal.org The findings indicated that concentrations increased with a higher number of isopropyl groups, following the pattern: tri-IPP > di-IPP > mono-IPP > triphenyl phosphate (TPHP). mriglobal.org Furthermore, the isomer pattern in the exposed animals was observed to change from that of the administered test article, suggesting differences in disposition, such as uptake, metabolism, and elimination, between the various isomers. mriglobal.org This implies that this compound, as a tri-substituted isomer, may have different bioaccumulation and trophic transfer characteristics compared to its less-substituted counterparts. However, specific field studies on isomer-specific trophic transfer in environmental food webs are needed to confirm these laboratory observations.

Mechanisms of Interaction with Biota, Excluding Direct Toxicity Profiles

This compound (ip-TPP), often found as a component within commercial mixtures of isopropylphenyl phosphates (IPPs), interacts with biological systems at multiple levels. nih.gov These mixtures can contain mono-, bis-, and tris-isopropylated forms, and their environmental presence leads to exposure and subsequent interaction with a variety of non-human organisms. nih.govindustrialchemicals.gov.au The compound's mode of interaction is not always straightforward, involving complex molecular and physiological pathways.

Molecular and Cellular Interactions in Non-Human Organisms

At the cellular and molecular level, ip-TPP and related organophosphate esters (OPEs) have been shown to influence fundamental biological processes. Research into novel OPEs with similar structures, such as Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), indicates that these compounds can alter lipid metabolism and mRNA expression in primary mouse hepatocytes. acs.org Such findings suggest that aryl-phosphate structures, characteristic of ip-TPP, have the potential to interfere with lipidome homeostasis. acs.org

In studies on rats, exposure to IPP mixtures containing tris-isopropylated isomers resulted in hypertrophy and the accumulation of lipids in the zona fasciculata cells of the adrenal cortex. researchgate.net This points to a direct interaction with cellular lipid processing and storage mechanisms within specific tissues. Furthermore, preliminary assessments have confirmed that components of these mixtures can be transferred from mother to offspring during both gestation and lactation, indicating that they can cross biological barriers and interact with developing tissues. nih.gov

Impact on Physiological Processes in Non-Human Organisms (e.g., Endocrine System, Neurological Pathways)

The physiological impacts of ip-TPP extend to critical systems, notably the endocrine and neurological pathways. Organophosphate esters are increasingly recognized for their potential as endocrine-disrupting chemicals. acs.org They can interfere with hormonal systems, which are crucial for regulating a wide range of bodily functions, from metabolism to reproduction.

In the context of neurological pathways, a significant mechanism of action for some organophosphates is the inhibition of cholinesterase enzymes. nih.gov Studies on Sprague Dawley rats exposed to IPP mixtures (containing an 8.5% tris-isopropylated IPP component) showed reduced cholinesterase enzyme activity in offspring. nih.govresearchgate.net This inhibition disrupts normal nerve signal transmission.

Another critical neurological pathway affected by certain triaryl phosphates involves organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au This neurodegenerative disorder is linked to the inhibition of neuropathy target esterase (NTE). While some isomers, like o-isopropylphenyl diphenyl phosphate, have been shown to cause OPIDN and decrease NTE activity, studies on specific ip-TPP isomers have shown varied results. For instance, tri-p-isopropylphenyl phosphate did not produce OPIDN in hens at the tested concentrations. industrialchemicals.gov.au This highlights the importance of the specific isomeric structure in determining the nature of the interaction with neurological pathways.

The table below summarizes key research findings on the interaction of isopropylphenyl phosphates with non-human organisms.

| Organism Studied | Compound/Mixture | Observed Interaction/Impact | Key Research Finding |

| Mouse (Hepatocytes) | Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) | Alteration of lipid metabolism and mRNA expression. acs.org | Aryl-phosphate structures can disturb lipidome homeostasis at a cellular level. acs.org |

| Sprague Dawley Rat | Isopropylated Phenyl Phosphate (IPP) Mixture | Reduced cholinesterase enzyme activity in offspring. nih.govresearchgate.net | Demonstrates a direct impact on key enzymes within neurological pathways. nih.gov |

| Sprague Dawley Rat | Isopropylated Phenyl Phosphate (IPP) Mixture | Gestational and lactational transfer to offspring. nih.gov | The compound and its related isomers can cross biological barriers to interact with developing systems. nih.gov |

| Wistar Rat | Isopropylated triphenyl phosphate | Hypertrophy and lipid accumulation in adrenal cortex cells. researchgate.net | Indicates interference with cellular lipid processing and storage. researchgate.net |

| Hen | Tri-p-isopropylphenyl phosphate | Did not produce organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au | The specific position of the isopropyl group influences the neurotoxic potential. industrialchemicals.gov.au |

| Hen | o-isopropylphenyl diphenyl phosphate | Caused OPIDN and decreased neuropathy target esterase (NTE) activity. industrialchemicals.gov.au | Highlights isomer-specific inhibition of key neurological enzymes. industrialchemicals.gov.au |

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate Tris(4-isopropylphenyl) phosphate (B84403) from interfering substances present in complex environmental and biological samples. chromatographyonline.com This process typically involves extraction and subsequent clean-up to ensure accurate and reliable quantification.

A variety of extraction techniques are utilized to separate Tris(4-isopropylphenyl) phosphate from its matrix. The choice of method depends on the sample type and the concentration of the analyte.

Solid Phase Extraction (SPE): This is a widely used technique for the preconcentration and cleanup of analytes from aqueous samples. chromatographyonline.com In the analysis of isopropylated phenyl phosphates, SPE can be employed for purification after initial extraction. researchgate.netpublisso.de The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. researchgate.net The analyte is then eluted with a small volume of a suitable solvent. researchgate.net This not only concentrates the analyte but also removes interfering components from the sample matrix. chromatographyonline.com SPE is often coupled with chromatographic techniques like GC and LC for enhanced cleanup and separation. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a common preconcentration and matrix isolation technique in analytical chemistry. researchgate.net For instance, in the analysis of workplace air, isopropylated phenyl phosphates are extracted from a quartz filter using ethyl acetate (B1210297) in an ultrasonic bath and a heated horizontal shaker. researchgate.netpublisso.de

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from solid samples. For air samples collected on quartz filters, the filters are immersed in ethyl acetate and subjected to ultrasonic extraction to isolate the isopropylated phenyl phosphates. publisso.de

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis.

For Environmental Samples: In the analysis of water samples, SPE is a valuable tool for both extraction and clean-up, effectively removing interferences. chromatographyonline.com For soil and sediment samples, which are more complex, techniques like Florisil column chromatography have been traditionally used for the clean-up of related organophosphate esters. who.int However, separating different triaryl phosphates from each other and from lipids can be challenging with this method. who.intinchem.org For air samples, after extraction with ethyl acetate, a solid phase extraction step can be used for purification. publisso.de

For Biological Samples: Analyzing biological matrices like fish tissue can be particularly challenging due to their complexity. diva-portal.org Sample preparation for hydrophobic organic pollutants in fish has involved techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), accelerated solvent exchange, and silica (B1680970) gel filtration. diva-portal.org For the analysis of organophosphorus pesticides in biological samples, which often have low concentrations and high interference, sorptive extraction techniques like SPE and solid-phase microextraction (SPME) are employed. researchgate.net

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique used to separate complex mixtures into their individual components. For the analysis of this compound, both gas and liquid chromatography are employed.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds.

GC-Mass Spectrometry (GC-MS): This is the most common method for the determination of isopropylated phenyl phosphates. researchgate.netpublisso.deresearchgate.net The analysis involves separating the components of the sample in the gas chromatograph, followed by detection and identification using a mass spectrometer. publisso.de For the analysis of isopropylated triphenyl phosphate in workplace air, a validated method uses GC-MS with a relative limit of quantification (LOQ) of 0.050 mg/m³. publisso.de A non-polar capillary column can be used for better resolution and sensitivity in the analysis of related phosphates. keikaventures.com

Pyrolysis/Thermal Desorption-GC-MS (Py/TD-GC-MS): This technique is particularly useful for analyzing solid samples like plastics without the need for solvent extraction. shimadzu.com It allows for the direct analysis of additives like this compound in materials such as PVC and polyurethane. shimadzu.com

The following table summarizes typical GC operating conditions for the analysis of isopropylated phenyl phosphates:

| Parameter | Value |

| Column | Non-polar capillary column |

| Carrier Gas | Helium |

| Injection Volume | 1 µL |

| Detector | Mass Spectrometer (MS) |

Data sourced from multiple analytical methods. publisso.dekeikaventures.com

Liquid chromatography is well-suited for the separation of non-volatile and thermally labile compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. For the analysis of a related compound, Tris(4-nitrophenyl) phosphate, a reverse-phase (RP) HPLC method using a Newcrom R1 column has been developed. sielc.com The mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

LC-Mass Spectrometry (LC-MS): Coupling LC with MS provides high sensitivity and selectivity. LC-MS methods have been developed for the analysis of various isoprenyl-phosphates, which can be challenging due to their low abundance and susceptibility to hydrolysis. nih.gov LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to obtain mass spectra of this compound. ufz.denih.gov

Below is a table outlining typical LC-MS parameters for the analysis of this compound:

| Parameter | Value |

| Column | Zorbax Eclipse Plus C18 |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

Data sourced from LC-MS analyses of this compound. nih.gov

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of this compound. It provides information about the mass-to-charge ratio of ions, which is used to determine the molecular weight and structure of the compound.

Electron Impact Ionization (EI): In GC-MS analysis, electron impact ionization is a common technique. For isopropylated phenyl phosphates, an ionization energy of 70 eV is typically used. publisso.de

Electrospray Ionization (ESI): In LC-MS, ESI is a soft ionization technique suitable for polar and thermally labile molecules. It has been used for the analysis of this compound in the positive ion mode. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS provides enhanced selectivity and structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is valuable for confirming the identity of the analyte in complex matrices. Mass spectra (MS2) of this compound have been recorded using LC-ESI-QTOF. ufz.de

Fast Atom Bombardment (FAB) Mass Spectrometry: This technique has also been used for the analysis of tris(isopropylphenyl/phenyl)phosphates. nih.gov

The following table presents key mass spectral data for this compound:

| Parameter | Value |

| Molecular Formula | C₂₇H₃₃O₄P |

| Exact Mass | 452.2116 |

| Precursor Ion (LC-MS) | [M+H]⁺ (m/z 453.2189) |

| Major Fragment Ions (MS2) | m/z 411.1705, 369.1234, 327.0762 |

Data compiled from various mass spectrometry sources. ufz.denih.gov

Development and Validation of Quantitative Methods

The development and validation of robust quantitative methods are essential for obtaining accurate and reliable data on the concentration of this compound in various matrices.

Method sensitivity is a critical parameter, and achieving low limits of detection (LOD) and quantification (LOQ) is often necessary, especially for environmental and biological monitoring. For instance, a validated method for determining isopropylated phenyl phosphates in workplace air reported a relative limit of quantification (LOQ) of 0.050 mg/m³ for an air sample volume of approximately 420 liters. researchgate.net In aquatic risk assessment, a method based on solid-phase extraction and GC-MS achieved method quantification limits ranging from 0.009 to 0.11 μg/L for various organophosphate esters in river water. sci-hub.se For biological samples, a quantitative LC-MS/MS method for isopropylated phenyl phosphate isomers in rat plasma achieved a limit of quantitation of 8 ng/mL. mriglobal.org

Table 3: Examples of Limits of Quantification (LOQ) for Isopropylated Phenyl Phosphates

| Matrix | Analytical Method | LOQ | Source |

|---|---|---|---|

| Workplace Air | GC-MS | 0.050 mg/m³ | researchgate.net |

| River Water | SPE-GC-MS | 0.009 - 0.11 µg/L | sci-hub.se |

| Rat Plasma | LC-MS/MS | 8 ng/mL | mriglobal.org |

| Rat and Mouse Plasma (for a related compound, TCPP) | GC-FPD | ~5 ng/mL | nih.gov |

Rigorous quality assurance and quality control (QA/QC) protocols are fundamental to ensure the reliability and accuracy of analytical data. copernicus.org Standard procedures include the analysis of method blanks, spiked samples, and certified reference materials. nih.govsci-hub.se The use of internal standards, such as deuterated triphenyl phosphate (triphenyl phosphate-d15), is common to correct for variations in sample preparation and instrument response. publisso.deresearchgate.net

Recovery studies are performed by spiking samples with known concentrations of the analyte to assess the efficiency of the extraction and analytical method. nih.govsci-hub.se For example, in the analysis of house dust, recoveries for various isopropylated triarylphosphate isomers ranged from 72.4% to 109.9%. nih.gov Calibration curves are generated using a series of standard solutions, and a quadratic fit may be recommended for wider concentration ranges. researchgate.net

Isomer-Specific Analytical Challenges and Solutions

A significant analytical challenge in the study of this compound is its presence as part of complex commercial mixtures of isopropylated triphenyl phosphates (ITPs). nih.govpublisso.denih.gov These mixtures contain a large number of positional isomers with varying degrees of isopropylation (mono-, di-, tri-isopropylphenyl phosphates), and the isopropyl groups can be at the ortho, meta, or para positions on the phenyl rings. nih.govindustrialchemicals.gov.au

This complexity makes the chromatographic separation of individual isomers difficult. publisso.de Under standard gas chromatographic conditions, many isomers may co-elute, making individual quantification challenging. publisso.de To address this, isomer-specific analytical methods are being developed. This often involves the use of authentic standards for each isomer to allow for accurate identification and quantification. nih.gov For instance, a study on commercial flame retardant mixtures and house dust utilized individual authentic standards of various ITP isomers to quantify their respective contributions. nih.gov

Another approach to overcome separation challenges is the use of different chromatographic columns and conditions. For example, PFP (pentafluorophenyl) and C30 stationary phases have shown better separation for some isomers compared to standard C18 columns. pyvot.tech The development of such specialized chromatographic methods, coupled with high-resolution mass spectrometry, is key to resolving the complex composition of ITP mixtures and accurately quantifying specific isomers like this compound.

Sources, Emissions, and Release Pathways Research

Industrial Production and Manufacturing Processes (Focus on Environmental Release)

Tris(4-isopropylphenyl) phosphate (B84403) (IPPP) is primarily produced for its flame retardant and lubricating properties. industrialchemicals.gov.aupharmaffiliates.com Its synthesis generally involves the reaction of 4-isopropylphenol (B134273) with a phosphorus-containing reagent like phosphorus oxychloride. smolecule.com The production and use of IPPP, particularly in the manufacturing of polyvinyl chloride (PVC) plastics, can lead to its release into the environment through various waste streams. nih.gov

The industrial applications of IPPP are diverse, spanning its use in PVC, polyurethanes, textile coatings, adhesives, paints, and pigment dispersions. service.gov.uk It is also utilized in thermoplastics, lubricants, and hydraulic fluids. industrialchemicals.gov.auontosight.ai This broad range of applications contributes to its widespread distribution and potential for environmental release throughout its lifecycle.

Pathways from Product Applications to the Environment

The journey of Tris(4-isopropylphenyl) phosphate from consumer and industrial products into the environment is multifaceted, involving leaching, volatilization, and disposal.

Leaching from Materials (e.g., Plastics, Textiles, Paints)

As an additive flame retardant, IPPP is not chemically bound to the polymer matrix of materials like plastics, textiles, and paints. service.gov.uk This makes it susceptible to leaching into the surrounding environment over time. service.gov.uk Products such as PVC applications, paints, and textiles are significant sources of IPPP release through this pathway. industrialchemicals.gov.auservice.gov.uk The gradual leaching from these materials contributes to the contamination of indoor and outdoor environments, including soil and water systems. service.gov.uk

Volatilization from Products

Although this compound has a low vapor pressure, suggesting it is not highly volatile, volatilization from products can still occur, contributing to its presence in the atmosphere. nih.gov Once in the air, it is expected to exist primarily in the particulate phase and can be removed through wet and dry deposition. nih.gov This pathway is a potential source of low-level, continuous release from the vast number of products containing IPPP. service.gov.uk

Release from Waste Streams (e.g., Electronic Waste, Landfill Leachate)

The disposal of products containing this compound at the end of their service life is a major route of environmental release. service.gov.uk Electronic waste (e-waste) is a significant reservoir of this compound, with studies detecting it in dust from e-waste recycling facilities. occupationalcancer.canih.gov

Landfills are another critical endpoint for IPPP-containing products. The compound can be found in landfill leachate, which is the liquid that passes through the waste and collects at the bottom. vista-analytical.com This leachate can then contaminate groundwater and surface water if not properly contained and treated. epa.ieusgs.gov The presence of IPPP in landfill leachate highlights the long-term potential for environmental contamination from discarded consumer goods. service.gov.uk

Quantification of Environmental Loading and Emission Inventories

Quantifying the total environmental burden of this compound is a complex task, but emission inventories provide valuable estimates. These inventories track the release of the compound from various stages of its life cycle, from production to waste disposal.

One environmental risk evaluation report provided a summary of estimated environmental releases of tris(isopropylphenyl) phosphate across different scales: local, regional, and continental. service.gov.uk The data highlights that "in-service losses" and "waste in the environment" from applications like PVC, paints, and textiles are the primary contributors to regional and continental emissions, particularly to water and soil. service.gov.uk

| Life Cycle Stage | Compartment | Regional Release | Continental Release |

|---|---|---|---|

| Raw materials handling, compounding and conversion | Air | 0.08 | - |

| Water | 0.21 | - | |

| Soil | - | - | |

| In-service losses (PVC) | Air | 6.28 | 56.5 |

| Water | 8,792 | 79,128 | |

| Soil | - | - | |

| Waste in the environment (PVC) | Air | 4.16 | 37.4 |

| Water | 1,035 (to surface water) | 9,316 (to surface water) | |

| Soil | 3,118 | 28,060 | |

| In-service losses (Polyurethane) | Air | 11.1 | 99.9 |

| Water | - | - | |

| Soil | - | - | |

| Waste in the environment (Polyurethane) | Air | 2.2 | 19.9 |

| Water | 552 (to surface water) | 4,965 (to surface water) | |

| Soil | 1,662 | 14,954 | |

| Total | Air | 613 | 5,658 |

| Water | 27,083 | 239,805 | |

| Soil | 14,199 | 127,750 |

Source: Adapted from Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. service.gov.uk Note: Some values for individual steps are confidential but included in the total figure. Regional and continental emissions to water are split 80:20 between wastewater treatment and direct discharge to surface water unless otherwise noted.

Research Gaps and Future Directions

Advancements in Isomer-Specific Environmental Studies

Commercial IPP formulations are complex mixtures of various isomers, including mono-, di-, and tri-substituted isopropylphenyl phosphates, with substitutions at the ortho-, meta-, and para-positions. industrialchemicals.gov.au However, most environmental studies to date have focused on the total concentration of IPP, largely overlooking the distinct physicochemical properties and toxicological profiles of individual isomers.

Future research must prioritize the development and application of analytical methods capable of separating and quantifying specific IPP isomers in various environmental matrices. This will allow for a more accurate assessment of their environmental distribution, fate, and toxicity. For instance, studies have shown that the neurotoxicity of isopropylated triphenyl phosphates can vary significantly depending on the position of the isopropyl group, with some ortho-isomers showing potential for organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au Isomer-specific data is therefore essential for understanding the true environmental risk posed by IPP.

A summary of key ITP and TBPP isomers found in commercial flame retardant mixtures and house dust is presented below.

| Isomer Name | Abbreviation | Presence in Commercial Mixtures | Presence in House Dust (SRM 2585) |

| 2-isopropylphenyl diphenyl phosphate (B84403) | 2IPPDPP | Yes | Yes (>200 ng/g) |

| 4-isopropylphenyl diphenyl phosphate | 4IPPDPP | Yes | Yes (>200 ng/g) |

| 2,4-diisopropylphenyl diphenyl phosphate | 24DIPPDPP | Yes | - |

| bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP | Yes | - |

| tris(4-isopropylphenyl) phosphate | T4IPPP | Not Detected | - |

| 4-tert-butylphenyl diphenyl phosphate | 4tBPDPP | Yes | Yes (>200 ng/g) |

| bis(4-tert-butylphenyl) phenyl phosphate | B4tBPPP | Yes | - |

| tris(4-tert-butylphenyl) phosphate | T4tBPP | Yes | - |

| 2-tert-butylphenyl diphenyl phosphate | 2tBPDPP | Not Detected | Not Detected |

| bis(2-tert-butylphenyl) phenyl phosphate | B2tBPPP | Not Detected | Not Detected |

| Source: Adapted from Phillips et al. (2018) nih.gov |

Comprehensive Long-Term Environmental Monitoring Needs

While numerous studies have reported the presence of IPP in various environmental compartments, including air, water, sediment, and biota, most of these have been snapshot assessments. researchgate.netcapes.gov.brresearchgate.net There is a pressing need for comprehensive, long-term monitoring programs to understand the temporal trends of IPP concentrations in the environment. nih.gov

Such programs, similar to those established for persistent organic pollutants (POPs), would provide invaluable data on the effectiveness of any future regulatory measures and help to identify long-term accumulation trends in different ecosystems. nih.govresearchgate.net Monitoring should be conducted across a wide geographical range, including remote regions, to assess the potential for long-range environmental transport of IPP. researchgate.netnih.gov The establishment of a global monitoring plan for organophosphate esters (OPEs), including IPP, would be a significant step towards understanding their global distribution and fate. nih.gov

Refined Understanding of Degradation Products and Their Environmental Fates

The environmental degradation of IPP can lead to the formation of various transformation products, which may have their own distinct toxicological properties. diva-portal.org While some research has been conducted on the metabolism of OPEs, a comprehensive understanding of the degradation pathways of IPP in different environmental compartments is still lacking. researchgate.netdiva-portal.org

Future research should focus on identifying the major degradation products of IPP under various environmental conditions (e.g., biotic and abiotic degradation) and assessing their environmental fate and toxicity. nih.gov This includes investigating the potential for these degradation products to be more persistent or toxic than the parent compound. For example, the hydrolysis of the ester bonds in IPP is an expected degradation pathway, but the resulting isopropylated phenols and phosphoric acid derivatives need to be studied for their environmental impact. nih.gov

Elucidation of Ecosystem-Level Effects and Mechanisms

The majority of ecotoxicological studies on IPP have focused on effects at the individual organism level, often under laboratory conditions. service.gov.ukfrontiersin.org While these studies provide valuable information on the potential toxicity of IPP, there is a critical need to understand its effects at the ecosystem level.

Future research should investigate the impacts of IPP on community structure, population dynamics, and ecosystem functions. This could involve mesocosm or field-based studies that examine the effects of environmentally relevant concentrations of IPP on aquatic and terrestrial food webs. Furthermore, research is needed to elucidate the specific mechanisms of toxicity of IPP and its isomers in a wider range of organisms to better predict its ecological risks. industrialchemicals.gov.aufrontiersin.org While some triaryl phosphates are known to cause organophosphate-induced delayed neuropathy (OPIDN), the potential for different IPP isomers to induce such effects requires further investigation. industrialchemicals.gov.au

The table below summarizes the predicted no-effect concentrations (PNEC) for different environmental compartments.

| Compartment | Isopropylphenyl diphenyl phosphate PNEC | Tris(isopropylphenyl) phosphate PNEC |

| Freshwater | 0.0005 mg/l | 0.00025 mg/l |

| Marine water | 0.00005 mg/l | 0.000025 mg/l |

| Intermittent release | 0.005 mg/l | 0.0025 mg/l |

| STP | 1 mg/l | 1 mg/l |

| Sediment (freshwater) | 0.44 mg/kg wwt | 0.22 mg/kg wwt |

| Sediment (marine) | 0.044 mg/kg wwt | 0.022 mg/kg wwt |

| Soil | 0.088 mg/kg wwt | 0.044 mg/kg wwt |

| Oral (secondary poisoning) | 1.67 mg/kg food | Not determined |

| Source: Adapted from the UK Environment Agency (2009) service.gov.uk |

Development of Predictive Models for Global Distribution